Ethyl 2,5-dichloropyridine-4-carboxylate
Description
Significance of Pyridine (B92270) Scaffolds in Organic Synthesis
Pyridine and its derivatives are of paramount importance in organic synthesis and medicinal chemistry. researchgate.net The nitrogen-bearing heterocycle is a precious source of clinically useful agents and has been consistently incorporated into a diverse range of drug candidates. researchgate.net The pyridine scaffold is a fundamental component in over 7,000 existing drug molecules of medicinal importance. researchgate.netgoogle.com
The pyridine nucleus is a key building block for an extensive range of medicines and complex organic molecules. googleapis.com Its structure is present in numerous natural products, including vitamins like niacin and pyridoxine, coenzymes, and alkaloids. googleapis.comgoogle.com The reactivity of the pyridine ring allows for its easy conversion into various functional derivatives, making it a highly sought-after component for constructing more intricate molecular architectures. google.com Functionalized pyridines serve as valuable building blocks, and their unique heteroaromatic nature plays a crucial role in organic chemistry. googleapis.comgoogle.com This utility is further enhanced by the development of synthetic strategies that allow for the creation of pyridine-based boronic ester building blocks, which are amenable to high-throughput synthesis for creating libraries of novel compounds. googleapis.com
The application of pyridine scaffolds is widespread in both the pharmaceutical and agrochemical sectors. researchgate.net In the pharmaceutical industry, pyridine derivatives are integral to drugs targeting a vast array of conditions, including infectious diseases, inflammation, cancer, and cardiovascular diseases. epdf.pubgoogle.comchemicalbook.com Pyridine is the second most common nitrogen heterocycle found in FDA-approved drugs. googleapis.com Notable examples of pyridine-based drugs include the antihypertensive Torasemide, the muscle relaxant Pyridostigmine, and the anti-carcinoma drug Vismodegib. googleapis.com
In the agrochemical industry, pyridine-based compounds are crucial components of herbicides, insecticides, and fungicides. epa.govgoogleapis.com They are used in the manufacture of major herbicides like paraquat (B189505) and diquat (B7796111) and the insecticide chlorpyrifos. epa.govnih.gov Pesticides containing a pyridine moiety are often highly efficient and can exhibit low toxicity, aligning with modern requirements for agricultural chemicals. google.com
Overview of Dichloropyridine Derivatives in Advanced Chemistry
Among the vast family of pyridine derivatives, dichloropyridines represent a significant subclass. The presence of two chlorine atoms on the pyridine ring imparts specific structural and reactive properties that are highly valued in advanced chemical synthesis.
Dichloropyridine isomers, such as 2,3-dichloropyridine (B146566) and 2,6-dichloropyridine (B45657), are important intermediates in the synthesis of pharmaceuticals and agrochemicals. google.comgoogleapis.com The chlorine atoms are electronegative and act as leaving groups, making the molecule susceptible to nucleophilic substitution reactions. google.com This electron-deficient character allows for functionalization at the chlorinated positions. google.com The positions of the chlorine atoms dictate the regioselectivity of subsequent reactions. For instance, in 2,4-dichloropyridines, the C4 position is generally more reactive towards nucleophilic aromatic substitution, although ligand-controlled palladium-catalyzed cross-couplings can selectively target the C2 position. googleapis.com
Dichloropyridines are key intermediates in heterocyclic chemistry, serving as precursors for a variety of more complex substituted pyridines. watson-int.com They are used to synthesize compounds with a range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. watson-int.com The ability to selectively functionalize the different positions of the dichlorinated ring allows chemists to build complex heterocyclic systems with precise control over the final molecular structure. googleapis.comgoogle.com For example, 2,5-dichloropyridine (B42133) can undergo cross-coupling reactions with arylboronic acids to form new carbon-carbon bonds, demonstrating its utility in constructing biaryl structures. googleapis.com
Specific Context of Ethyl 2,5-Dichloropyridine-4-carboxylate
This compound (CAS Number 603122-76-5) is a specific derivative that combines the features of a dichloropyridine with an ethyl carboxylate group. chemicalbook.comgoogle.com This compound serves as a specialized chemical intermediate, primarily in the development of agrochemicals.
Its molecular structure provides multiple reaction sites. The chlorine atoms at the 2- and 5-positions can be displaced through nucleophilic substitution, while the ethyl ester at the 4-position can be hydrolyzed to a carboxylic acid or converted to an amide. googleapis.com This trifunctionality makes it a versatile building block for creating highly substituted pyridine rings. Patent literature indicates its role as a precursor in the synthesis of novel herbicides. For example, it is a potential intermediate for producing 6-aryl-4-aminopicolinates, a class of compounds known for their potent, broad-spectrum herbicidal activity. googleapis.com The synthesis of these complex herbicides often involves sequential reactions where intermediates like this compound are crucial for introducing the desired substitution pattern on the pyridine core. googleapis.com
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 603122-76-5 |
| Molecular Formula | C₈H₇Cl₂NO₂ |
| Average Mass | 220.05 g/mol |
| Monoisotopic Mass | 218.985384 g/mol |
| Primary Use | Chemical Intermediate |
Table 1: Physicochemical Properties of this compound. Data sourced from epa.gov.
Rationale for Research Focus on This Specific Compound
This compound is a subject of focused research primarily because it serves as a highly versatile and functionalized building block in organic synthesis. Its chemical architecture combines several key features that make it a valuable intermediate for constructing more complex molecules, particularly for pharmaceutical and agrochemical applications.
The rationale for its utility can be broken down by its structural components:
Pyridine Core: The pyridine ring is a well-established pharmacophore, a molecular feature recognized by biological targets. Its presence provides a foundational scaffold known for interacting with various enzymes and receptors.
Dichloro-Substitution: The two chlorine atoms are the most significant feature for synthetic chemists. Chlorine atoms on a pyridine ring can act as leaving groups in nucleophilic aromatic substitution reactions. The presence of two distinct chlorine atoms—one at the C2 position (alpha to the ring nitrogen) and one at the C5 position (beta to the nitrogen)—offers the potential for selective or sequential substitution reactions. This allows for the controlled, stepwise introduction of different functional groups, enabling the creation of diverse molecular libraries from a single starting material.
Ethyl Carboxylate Group: The ester at the C4 position serves multiple roles. It is an electron-withdrawing group that influences the reactivity of the pyridine ring. It also provides another synthetic handle for modification. The ester can be hydrolyzed to the corresponding carboxylic acid (2,5-Dichloropyridine-4-carboxylic acid), which can then be converted into amides, other esters, or different functional groups, further expanding the synthetic possibilities. sigmaaldrich.com
This combination of a privileged heterocyclic core with multiple, differentially reactive sites makes this compound a strategic precursor for synthesizing polysubstituted pyridine derivatives that would be difficult to access through other methods. Its value lies not in its own end-use, but in its potential to be readily transformed into a wide array of novel and potentially bioactive compounds.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 603122-76-5 |
| Molecular Formula | C₈H₇Cl₂NO₂ |
| Molecular Weight | 220.05 g/mol |
| Synonyms | Ethyl 2,5-dichloro-4-pyridinecarboxylate, 2,5-Dichloroisonicotinic acid ethyl ester |
This table summarizes key identifiers and properties of the title compound. chemicalbook.comboroncore.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,5-dichloropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)5-3-7(10)11-4-6(5)9/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPDZRSCWRLNMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649778 | |
| Record name | Ethyl 2,5-dichloropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603122-76-5 | |
| Record name | Ethyl 2,5-dichloropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of Ethyl 2,5 Dichloropyridine 4 Carboxylate
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine (B92270) ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack. This reactivity is further enhanced by the presence of electron-withdrawing groups. In the case of ethyl 2,5-dichloropyridine-4-carboxylate, the two chlorine atoms and the ethyl carboxylate group activate the ring towards nucleophilic aromatic substitution (SNAr).
Reactivity at Dichloro-Substituted Positions
The two chlorine atoms at the C2 and C5 positions are potential leaving groups in SNAr reactions. The regioselectivity of the nucleophilic attack is influenced by the electronic effects of the substituents and the stability of the intermediate Meisenheimer complex. The nitrogen atom in the pyridine ring, being highly electronegative, can stabilize the negative charge developed during the formation of the Meisenheimer complex, particularly when the attack occurs at the ortho (C2) or para (C4, which is substituted) positions.
In 3-substituted 2,6-dichloropyridines, the regioselectivity of nucleophilic attack is influenced by the nature of the 3-substituent. For instance, with a carboxylate or amide group at the 3-position, the reaction with 1-methylpiperazine (B117243) preferentially occurs at the 2-position. researchgate.net Conversely, with cyano or trifluoromethyl groups, the 6-position is favored. researchgate.net For this compound, the chlorine atoms are at positions 2 and 5. The position ortho to the nitrogen (C2) is generally more activated towards nucleophilic attack than the C5 position.
The relative reactivity of the two chlorine atoms can be predicted by considering the stability of the resulting intermediates. Attack at the C2 position allows for delocalization of the negative charge onto the ring nitrogen, which is a significant stabilizing factor. Attack at the C5 position does not benefit from this direct stabilization. Therefore, nucleophilic substitution is expected to occur preferentially at the C2 position.
Table 1: Predicted Regioselectivity of SNAr Reactions on this compound
| Nucleophile | Predicted Major Product | Rationale |
| Ammonia (NH₃) | Ethyl 5-chloro-2-aminopyridine-4-carboxylate | Preferential attack at the more activated C2 position. |
| Sodium Methoxide (NaOCH₃) | Ethyl 5-chloro-2-methoxypyridine-4-carboxylate | Preferential attack at the more activated C2 position. |
| Piperidine | Ethyl 5-chloro-2-(piperidin-1-yl)pyridine-4-carboxylate | Preferential attack at the more activated C2 position. |
Mechanism of SNAr Reactions in Pyridine Systems
The SNAr reaction in pyridine systems proceeds through a two-step addition-elimination mechanism.
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a leaving group (in this case, a chlorine atom). This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this step.
Leaving Group Departure: In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the pyridine ring is restored. This step is typically fast.
The rate-determining step is usually the formation of the Meisenheimer complex. The stability of this intermediate is key to the facility of the reaction. The electron-withdrawing nature of the pyridine nitrogen and the carboxylate group plays a significant role in stabilizing this intermediate through resonance.
Derivatization Strategies
Beyond the SNAr reactions on the pyridine ring, this compound can be modified at its ester moiety, providing another avenue for creating diverse derivatives.
Modifications of the Ester Moiety (e.g., Hydrolysis, Transesterification, Hydrazinolysis)
The ethyl ester group is amenable to various transformations common to carboxylic acid esters.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2,5-dichloropyridine-4-carboxylic acid. sigmaaldrich.com This carboxylic acid is a valuable building block for the synthesis of amides and other derivatives.
Transesterification: In the presence of an alcohol and a suitable catalyst (acid or base), the ethyl group of the ester can be exchanged with another alkyl group. This process, known as transesterification, allows for the synthesis of a variety of other esters.
Hydrazinolysis: The reaction of the ethyl ester with hydrazine (B178648) hydrate (B1144303) leads to the formation of the corresponding carbohydrazide, 2,5-dichloro-4-pyridinecarbohydrazide. nih.gov This reaction is typically carried out by refluxing the ester with hydrazine hydrate in a suitable solvent like ethanol (B145695). nih.gov Carbohydrazides are important intermediates for the synthesis of various heterocyclic compounds such as pyrazoles and oxadiazoles. ajgreenchem.com
Table 2: Common Derivatization Reactions of the Ester Moiety
| Reaction | Reagents | Product |
| Hydrolysis | NaOH (aq), then H₃O⁺ | 2,5-Dichloropyridine-4-carboxylic acid |
| Transesterification | R'OH, H⁺ or R'O⁻ | Mthis compound (with Methanol) |
| Hydrazinolysis | N₂H₄·H₂O, Ethanol | 2,5-Dichloropyridine-4-carbohydrazide |
Functionalization of the Pyridine Ring
Further functionalization of the pyridine ring can be achieved after the initial SNAr reaction or modification of the ester group. For example, the remaining chlorine atom can be displaced by a second nucleophile, potentially requiring more forcing conditions. Additionally, the amino group introduced via an SNAr reaction can undergo further reactions, such as acylation or alkylation, to introduce additional diversity. The pyridine nitrogen itself can be a site for functionalization, for example, through N-oxidation or quaternization, which can further influence the reactivity of the ring system. Pyridine and its derivatives are important scaffolds in drug design due to their ability to form hydrogen bonds and their metabolic stability. nih.gov
Cross-Coupling Reactions and Their Site Selectivity
The two distinct chloro-substituents on the pyridine ring of this compound allow for selective functionalization through various cross-coupling reactions. The position of these reactions is influenced by the electronic properties of the pyridine ring and the specific catalytic system employed. Generally, the C-2 position is more activated towards oxidative addition in palladium catalysis due to its proximity to the ring nitrogen. However, this inherent selectivity can be overridden by the choice of ligands and reaction conditions.
Carbon-carbon bond-forming reactions are fundamental in organic synthesis for building molecular complexity. For this compound, Suzuki-Miyaura and Heck couplings are powerful tools for introducing new aryl, vinyl, or alkyl groups.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with a halide. researchgate.net In the case of 2,5-dichloropyridine (B42133), the site of the reaction is a subject of considerable interest. Nickel-based catalyst systems have been shown to selectively promote monoarylation at the 2-position for various 2,5-dichloropyridine derivatives. nih.gov
Studies on the closely related 2,5-dichloropyridine have shown that selectivity can be controlled. While many palladium catalyst systems favor coupling at the C-2 position, unconventional C-5 selectivity can be achieved. For instance, ligand-free "Jeffery" conditions have been reported to preferentially promote the Suzuki coupling at the C-5 position of 2,5-dichloropyridine. researchgate.net This control over site-selectivity is crucial as it allows for the stepwise and regioselective synthesis of polysubstituted pyridines. The choice of phosphine (B1218219) ligands in palladium-catalyzed couplings can also influence whether the reaction occurs at C-2 or C-5, with sterically hindered ligands sometimes favoring the less sterically hindered C-5 position. organic-chemistry.org
| Substrate | Coupling Partner | Catalyst System | Primary Site of Reaction | Reference |
|---|---|---|---|---|
| 2,5-Dichloropyridine | Arylboronic Acid | (PPh₂Me)₂Ni(o-tolyl)Cl | C-2 | nih.gov |
| 2,5-Dichloropyridine | Arylboronic Acid | Pd Catalyst / Ligand-Free (Jeffery conditions) | C-5 | researchgate.net |
| 5-Bromo-2-chloropyridine | Arylboronic Acid | Palladium Catalyst | C-5 (at the more reactive bromide) | organic-chemistry.org |
Heck Reaction: The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. thermofisher.commdpi.com This reaction is a cornerstone of C-C bond formation and is widely applicable to aryl halides, including chlorides, under appropriate conditions. organic-chemistry.orgnih.gov Although specific examples involving this compound are not prevalent in the surveyed literature, the principles of the Heck reaction are applicable. The reaction typically proceeds via oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by alkene insertion and β-hydride elimination. libretexts.org Given the reactivity of aryl chlorides in modern Heck reactions, it is anticipated that this compound could be successfully coupled with various alkenes to introduce vinyl substituents at either the C-2 or C-5 position, with selectivity likely depending on the catalyst and ligand system employed.
The introduction of nitrogen, oxygen, or sulfur substituents onto the pyridine ring can be achieved through modern cross-coupling reactions, which offer significant advantages over traditional nucleophilic aromatic substitution (SNAr) methods.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is one of the most powerful methods for forming C-N bonds by coupling aryl halides with a wide range of amines, including primary and secondary amines. wikipedia.orglibretexts.org The mechanism involves the oxidative addition of palladium(0) to the C-Cl bond, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the arylamine product. wikipedia.org The development of sophisticated phosphine ligands has enabled the coupling of even unreactive aryl chlorides under relatively mild conditions. rug.nl For this compound, the Buchwald-Hartwig amination would be expected to provide a regioselective route to aminopyridine derivatives, with the C-2 position being the likely initial site of reaction due to electronic activation by the pyridine nitrogen.
Ullmann Condensation: The Ullmann reaction is a classic copper-catalyzed method for forming C-N, C-O, and C-S bonds. organic-chemistry.orgwikipedia.org Modern protocols have significantly improved the scope and mildness of this transformation, often employing ligands such as 1,10-phenanthroline (B135089) or amino acids to facilitate the coupling. nih.gov Ullmann-type reactions could be used to couple this compound with amines, alcohols, or thiols. For example, a copper-catalyzed reaction with a phenol (B47542) would yield a phenoxy-substituted pyridine derivative. The regioselectivity would again be a key consideration, providing a complementary approach to palladium-catalyzed methods.
Reduction and Oxidation Reactions
The ethyl carboxylate group at the C-4 position can be selectively reduced to a primary alcohol, yielding (2,5-dichloropyridin-4-yl)methanol. This transformation provides a new synthetic handle for further functionalization. Several methods are available for the reduction of esters to alcohols.
Catalytic hydrogenation can be employed, although it often requires harsh conditions for esters. researchgate.net More commonly, chemical hydrides are used. For the reduction of nicotinate (B505614) esters, which are structurally analogous to the target compound, various reagents have proven effective. For instance, sodium borohydride (B1222165) (NaBH₄) in combination with methanol (B129727) can reduce methyl nicotinate to 3-pyridyl methanol in high yields. nih.gov While NaBH₄ alone is typically too mild to reduce esters, its reactivity is enhanced by alcohols or other additives. nih.gov More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective, though potentially less chemoselective. Diisobutylaluminium hydride (DIBAL-H) is another reagent used for the reduction of nicotinate esters to the corresponding alcohols. sigmaaldrich.com
In a closely related substrate, 2,6-dichloropyridine-4-carboxylic acid, the pyridine ring itself can be reduced. Catalytic reduction with a nickel catalyst in an alkaline medium leads to dechlorination and formation of pyridine-4-carboxylic acid, while using a platinum catalyst in acetic acid reduces both the chlorine atoms and the aromatic ring to yield piperidine-4-carboxylic acid. researchgate.net This indicates that reaction conditions must be carefully chosen to achieve selective reduction of the ester without affecting the chloro-substituents or the pyridine ring.
| Substrate | Reagent(s) | Product | Reference |
|---|---|---|---|
| Methyl Nicotinate | NaBH₄ / Methanol | (Pyridin-3-yl)methanol | nih.gov |
| Ethyl Nicotinate | Catalytic Hydrogenation (Pd/C) | Ethyl Nipecotinate (ring reduction) | wikipedia.org |
| 2-Methyl-5-nitronicotinate | DIBAL-H | (2-Methyl-5-nitropyridin-3-yl)methanol | sigmaaldrich.com |
| 2,6-Dichloropyridine-4-carboxylic acid | H₂, Pt (Adams), Acetic Acid | Piperidine-4-carboxylic acid | researchgate.net |
The pyridine nitrogen atom is susceptible to oxidation, typically forming a pyridine N-oxide. This transformation alters the electronic properties of the ring, making it more reactive towards certain nucleophiles and influencing the regioselectivity of other reactions. While specific studies on the oxidation of this compound are limited, methods applied to other chloropyridines are relevant.
For example, 2-chloropyridine (B119429) can be converted to its N-oxide intermediate using peroxymonocarbonate ion (HCO₄⁻), which is generated in situ from a carbonate species and hydrogen peroxide. nih.gov This N-oxidation was shown to activate the C-Cl bond, lowering the energy barrier for a subsequent nucleophilic dechlorination step. nih.gov Ruthenium porphyrin complexes have also been used to catalyze the oxygen transfer from 2,6-dichloropyridine (B45657) N-oxide to other substrates, demonstrating the utility of these oxidized species in synthesis. researchgate.net The formation of dichlorine–pyridine N-oxide halogen-bonded complexes has also been studied, highlighting the unique properties of the N-oxide group. fu-berlin.de Applying such oxidation methods to this compound would likely yield the corresponding N-oxide, a potentially valuable intermediate for further synthetic transformations.
Cyclization and Ring-Forming Reactions utilizing the Compound
This compound is a prime candidate for use in the synthesis of fused heterocyclic systems. The combination of two distinct halogen atoms and a modifiable ester group provides multiple pathways for intramolecular cyclization reactions.
While direct examples of cyclization using this specific molecule are not widely documented, its functional handles suggest several potential strategies. A common approach involves a sequence of cross-coupling followed by an intramolecular ring-closing reaction. For example, a Suzuki coupling could be performed selectively at the C-5 position, introducing a substituent with a pendant nucleophilic group (e.g., an alcohol or amine). Subsequent reduction of the ethyl carboxylate at C-4 to a hydroxymethyl group would create an intermediate poised for cyclization. An intramolecular nucleophilic aromatic substitution, displacing the C-2 chloride, could then form a new fused ring.
Alternatively, the two chloro-substituents could be used to form a ring with a bifunctional reagent. Dehydrative cyclization of diols to form tetrahydrofuran (B95107) rings is a known transformation, often catalyzed by Lewis acids. researchgate.netmdpi.com By analogy, a di-nucleophile could potentially react with both C-2 and C-5 positions under appropriate conditions to form a novel bridged or fused heterocyclic structure. The versatility of the compound as a precursor for such reactions makes it a valuable tool in the construction of complex molecular architectures.
A comprehensive article on the spectroscopic and computational characterization of this compound cannot be generated at this time.
Extensive searches for specific experimental and computational data for the compound "this compound" did not yield the detailed research findings required to populate the requested article structure. While the outlined analytical techniques (NMR, IR, Raman, Mass Spectrometry, UV-Visible Spectroscopy, and DFT Calculations) are standard methods for characterizing chemical compounds, published, in-depth studies applying these techniques to this specific molecule were not found in the available search results.
Therefore, it is not possible to provide the thorough, informative, and scientifically accurate content, including data tables and detailed research findings, as requested in the specified outline for the following sections:
Spectroscopic and Computational Characterization of Ethyl 2,5 Dichloropyridine 4 Carboxylate
Correlation of Experimental and Computational Data
To generate the requested article, a dedicated computational chemistry study using methods such as Density Functional Theory (DFT) would need to be performed on Ethyl 2,5-dichloropyridine-4-carboxylate. Such a study would provide the necessary data, including HOMO and LUMO energy levels, electrostatic potential values, and NBO stabilization energies, which are fundamental to constructing the required scientific narrative and data tables. Without this primary research, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy.
Applications and Potential in Scientific Research
Building Block in Organic Synthesis
The chemical reactivity of Ethyl 2,5-dichloropyridine-4-carboxylate makes it a valuable intermediate in the synthesis of a wide array of organic compounds. The two chlorine atoms at the 2 and 5 positions of the pyridine (B92270) ring are susceptible to nucleophilic substitution and cross-coupling reactions, allowing for the introduction of various functional groups and the construction of more complex molecular frameworks.
The pyridine core is a prevalent motif in numerous biologically active compounds and functional materials. This compound serves as a key precursor for the synthesis of various substituted and fused pyridine-based heterocycles. The differential reactivity of the two chlorine atoms can be exploited to achieve regioselective functionalization. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce aryl or alkyl groups at specific positions on the pyridine ring. While direct examples of using this compound are not extensively detailed in the provided search results, the general reactivity of dichloropyridines in such reactions is well-established. For example, studies on related 2,4-dichloropyridines demonstrate that C4-selective cross-coupling can be achieved with high selectivity using specific palladium catalysts and ligands. This suggests that similar strategies could be applied to this compound to synthesize a variety of substituted pyridine derivatives. Furthermore, nucleophilic aromatic substitution reactions provide another avenue for the elaboration of the pyridine core, where the chlorine atoms can be displaced by a range of nucleophiles, including amines, alcohols, and thiols, to generate diverse libraries of pyridine-based compounds.
The functional group handles present in this compound, namely the two chlorine atoms and the ethyl ester, allow for its incorporation into more complex and advanced organic molecules. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups. The chlorine atoms, as mentioned, are amenable to a variety of transformations. This multi-functionality makes it a valuable starting material in multi-step syntheses. For example, in the synthesis of complex natural products or designed molecules with specific properties, this compound can serve as a rigid scaffold onto which other functionalities can be built in a controlled manner. The selective manipulation of the chloro and ester groups allows for a stepwise construction of the target molecule, making it a useful tool for synthetic chemists.
Medicinal Chemistry and Drug Discovery
The pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common feature in many approved drugs. The structural and electronic properties of the pyridine ring can favorably influence a molecule's pharmacokinetic and pharmacodynamic properties. This compound, as a readily modifiable pyridine derivative, holds significant potential in the field of drug discovery.
Enzyme inhibitors are a major class of therapeutic agents used to treat a wide range of diseases, including cancer, infectious diseases, and metabolic disorders. The pyridine ring can act as a key pharmacophore that interacts with the active site of an enzyme. By functionalizing the this compound scaffold, medicinal chemists can design and synthesize novel enzyme inhibitors. For instance, the development of kinase inhibitors is a major focus in cancer drug discovery. The general scaffold of many kinase inhibitors incorporates a heterocyclic core, and pyridine derivatives are frequently explored for this purpose. While specific examples of enzyme inhibitors derived directly from this compound are not detailed in the provided search results, the general principle of using substituted pyridines to target enzyme active sites is a well-established strategy in medicinal chemistry. The ability to introduce diverse substituents at the 2 and 5 positions of this starting material allows for the exploration of a wide chemical space to optimize binding affinity and selectivity for a particular enzyme target.
A biologically active scaffold is a core molecular framework that can be decorated with various functional groups to generate a library of compounds with potential therapeutic activity. This compound serves as an excellent starting point for the synthesis of such scaffolds. The pyridine core itself is known to be present in compounds with a broad range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. By systematically modifying the structure of this compound through reactions at the chlorine and ester positions, researchers can create novel molecular architectures and screen them for various biological activities. For example, the synthesis of novel chromenopyridine scaffolds, which exhibit a wide range of biological properties, often starts from substituted pyridine derivatives mdpi.com. The versatility of this compound allows for the generation of diverse libraries of compounds for high-throughput screening, accelerating the discovery of new lead compounds for drug development.
| Starting Material | Reaction Type | Resulting Scaffold | Potential Biological Activity |
| This compound | Nucleophilic Aromatic Substitution | Aminopyridines, Alkoxypyridines, Thio-pyridines | Antibacterial, Antifungal, Anticancer |
| This compound | Suzuki-Miyaura Coupling | Aryl-substituted Pyridines | Kinase Inhibition, CNS activity |
| This compound | Hydrolysis and Amide Coupling | Pyridine-4-carboxamides | Various therapeutic targets |
Structure-Activity Relationship (SAR) studies are a critical component of the drug discovery process, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying a lead compound and evaluating the biological activity of the resulting analogs, medicinal chemists can identify the key structural features responsible for its therapeutic effect. The ability to easily introduce a variety of substituents at specific positions of the this compound scaffold makes it an ideal tool for conducting SAR studies. For example, a study on the antiproliferative activity of pyridine derivatives found that the presence and position of certain functional groups significantly influenced their activity against cancerous cell lines nsf.gov. Specifically, derivatives with halogen atoms sometimes exhibited lower antiproliferative activity, highlighting the importance of carefully selecting substituents. By using this compound as a starting point, researchers can synthesize a series of analogs with different substituents at the 2 and 5 positions and evaluate their impact on a specific biological target. This systematic approach allows for the optimization of a lead compound to improve its potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of more effective and safer drugs.
Computational Drug Design and Docking Studies
Agrochemical Development
The potential of this compound in agrochemical development can be inferred from the established use of its parent compound, 2,5-dichloropyridine (B42133). Dichloropyridine derivatives are recognized as important intermediates in the synthesis of pesticides. shyzchem.com These chemical building blocks are integral to the production of active ingredients for a range of agrochemical products, including herbicides, insecticides, and fungicides. leapchem.com
While the broader class of dichloropyridines serves as essential intermediates in the synthesis of various agrochemicals, specific details regarding the application of this compound in the production of herbicides, fungicides, or pesticides are not extensively documented in the available literature. The general role of pesticide intermediates is to act as a foundational chemical structure that is then further modified to create the final, active pesticide product. shyzchem.com
Material Science and Coordination Chemistry
There is a notable absence of research on the applications of this compound within the fields of material science and coordination chemistry.
The scientific literature does not currently contain studies detailing the use of this compound as a ligand for the design and synthesis of metal complexes. Research in this area of coordination chemistry tends to focus on other pyridine-based ligands. researchgate.netnih.gov
Consistent with the lack of research in its use for ligand design, there are no documented applications of this compound in the development of functional materials.
Analytical Chemistry Applications
No specific applications of this compound as a standard or reagent in analytical chemistry have been reported in the reviewed scientific literature.
An In-depth Analysis of this compound
This compound is a halogenated pyridine derivative with a molecular formula of C8H7Cl2NO2. This compound, also known by its IUPAC name ethyl 2,5-dichloro-4-pyridinecarboxylate, is a subject of interest in various fields of chemical research due to its specific structural features. The presence of a pyridine ring, two chlorine substituents, and an ethyl carboxylate group imparts a unique reactivity profile to the molecule, making it a potential building block in organic synthesis and medicinal chemistry.
While specific, in-depth research articles focusing exclusively on the applications of this compound are not extensively available in public literature, its structural motifs suggest several areas of potential scientific utility. The reactivity of the dichloropyridine core, combined with the ester functionality, makes it a versatile intermediate for the synthesis of more complex molecules.
Pyridine and its derivatives are fundamental components in the development of pharmaceuticals and agrochemicals. The chlorine atoms on the pyridine ring of this compound serve as reactive sites for nucleophilic substitution reactions, allowing for the introduction of various functional groups. This capability is crucial in the design and synthesis of novel compounds with potential biological activity. For instance, similar chlorinated pyridine structures are known to be precursors for herbicides and insecticides.
Furthermore, the pyridine nucleus is a key pharmacophore in numerous approved drugs. The ability to modify the substitution pattern on the pyridine ring is a common strategy in medicinal chemistry to fine-tune the pharmacological properties of a lead compound. Therefore, this compound could serve as a scaffold in the discovery of new therapeutic agents.
In analytical chemistry, the detection and quantification of compounds at low concentrations often require derivatization. This process involves chemically modifying the analyte to produce a derivative with improved detection characteristics for techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). While specific derivatization protocols for this compound are not documented in dedicated studies, general methods applicable to its functional groups can be employed for enhanced detection.
The ester functional group in this compound can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be derivatized to enhance its volatility for GC analysis or to introduce a chromophore or fluorophore for improved UV or fluorescence detection in HPLC.
Common derivatization strategies for carboxylic acids that would be applicable to the hydrolyzed product of this compound include:
Esterification: Conversion of the carboxylic acid to a more volatile ester, for example, a methyl or trifluoroethyl ester, can improve its chromatographic behavior in GC.
Silylation: Reaction with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the carboxylic acid to a volatile trimethylsilyl (TMS) ester, which is amenable to GC-MS analysis mdpi.comsigmaaldrich.com.
Acylation: Introduction of a fluorinated acyl group can enhance detectability by electron capture detection (ECD) in GC researchgate.net.
Amidation: Coupling with an amine containing a fluorescent tag allows for highly sensitive detection by fluorescence detectors in HPLC.
The pyridine nitrogen atom also offers a site for derivatization. For instance, it can be quaternized with an alkylating agent that contains a UV-active or fluorescent moiety. This would be particularly useful for enhancing detection in HPLC analysis.
The choice of derivatization reagent and method depends on the analytical technique being used and the specific requirements for sensitivity and selectivity.
Interactive Data Table: General Derivatization Reactions for Carboxylic Acids (from hydrolyzed this compound)
| Derivatization Method | Reagent Example | Analyte Functional Group | Derivative Functional Group | Analytical Technique |
| Esterification | Methanol (B129727)/HCl | Carboxylic Acid | Methyl Ester | GC-FID, GC-MS |
| Silylation | BSTFA | Carboxylic Acid | Trimethylsilyl Ester | GC-MS mdpi.comsigmaaldrich.com |
| Acylation | Trifluoroacetic Anhydride (TFAA) | Carboxylic Acid | Trifluoroacetyl Ester | GC-ECD |
| Amidation | Dansyl Cadaverine | Carboxylic Acid | Fluorescent Amide | HPLC-Fluorescence |
Future Directions and Emerging Trends
Exploration of Novel Synthetic Routes
The synthesis of polysubstituted pyridines is moving beyond traditional methods toward more sophisticated and efficient strategies. Future research will likely focus on adapting modern synthetic techniques to produce Ethyl 2,5-dichloropyridine-4-carboxylate and its derivatives. Methodologies such as multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step, offer a promising avenue for creating diverse pyridine (B92270) frameworks. rsc.org Strategies like olefin cross-metathesis provide rapid access to precursors for a wide range of substituted pyridines, noted for high regiocontrol and facile substituent variation. organic-chemistry.org
Furthermore, the development of metal-free annulation strategies and novel cycloaddition approaches could provide more sustainable and cost-effective pathways. nih.govmdpi.com A key goal is to develop routes that are not only high-yielding but also atom-economical and environmentally benign, reducing waste and avoiding harsh reaction conditions. nih.govhilarispublisher.com These advanced synthetic methods would enable the rapid generation of libraries of analogues based on the this compound core.
Advanced Computational Modeling for Property Prediction
Computational chemistry is becoming an indispensable tool in modern chemical research for predicting molecular properties and guiding experimental design. For this compound, advanced computational models can provide deep insights into its behavior and potential applications.
Density Functional Theory (DFT) can be employed to calculate and predict the compound's structural, electronic, and vibrational properties. scholarsresearchlibrary.comscholarsresearchlibrary.comresearchgate.net Such calculations can elucidate the molecule's reactivity, including the relative electrophilicity of the different carbon atoms in the pyridine ring, which is crucial for predicting the outcomes of substitution reactions. scholarsresearchlibrary.com Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models represent another powerful computational approach. researchgate.netchemrevlett.com By developing QSAR models for a series of derivatives, it is possible to predict their biological activity against specific targets, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost associated with drug discovery. chemrevlett.comnih.gov
| Computational Method | Application for this compound | Predicted Properties |
| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity. | HOMO/LUMO energies, molecular electrostatic potential, bond dissociation energies, vibrational spectra. scholarsresearchlibrary.comresearchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity of derivatives. | Anticancer, antimicrobial, or other therapeutic activities based on structural descriptors. researchgate.netchemrevlett.com |
| Molecular Docking | Simulate binding to biological targets (e.g., enzymes). | Binding affinity, interaction modes, potential as an enzyme inhibitor. nih.gov |
Development of Highly Selective Transformations
The presence of two chlorine atoms at different positions on the pyridine ring makes this compound an ideal substrate for studying and developing highly selective chemical transformations. The ability to functionalize one chlorine atom while leaving the other intact is key to its utility as a versatile building block.
Future research will focus on catalyst-controlled, site-selective cross-coupling reactions. mdpi.com By carefully selecting ligands and reaction conditions, it is possible to direct reactions like Suzuki-Miyaura or Buchwald-Hartwig amination to either the C2 or C5 position with high fidelity. nih.govresearchgate.net For instance, the use of sterically hindered N-heterocyclic carbene (NHC) ligands with a palladium catalyst has been shown to invert conventional site selectivity in dichloropyridines, favoring reaction at the position distal to the nitrogen atom. nih.govresearchgate.net Similarly, ligand-free conditions have been found to enable unprecedented C5-selectivity in the cross-coupling of 2,5-dichloropyridine (B42133). nih.gov Applying these selective methods would allow for the stepwise and controlled introduction of different functional groups, enabling the synthesis of complex, unsymmetrically substituted pyridines. nih.gov
| Catalytic Approach | Selectivity Principle | Potential Application on Dichloropyridines |
| Ligand-Controlled Palladium Catalysis | Steric and electronic properties of ligands (e.g., phosphines, NHCs) direct the catalyst to a specific C-Cl bond. mdpi.comresearchgate.net | Selective arylation or amination at either the C2 or C5 position. nih.gov |
| Ligand-Free Palladium Catalysis | Formation of unique palladium species (e.g., nanoparticles) can lead to unconventional site-selectivity. nih.gov | Achieving high C5-selectivity in Suzuki couplings. nih.gov |
| Directed Metalation | Use of directing groups and specific lithiation agents to deprotonate a specific ring position. researchgate.net | Functionalization of the C3 or C4 position. |
| Temporary De-aromatization | Reversing the electronic properties of the pyridine ring to enable functionalization at otherwise difficult-to-access positions like the meta-position. analytik.newsnih.gov | Introduction of substituents at the C3 position. |
Bio-Inspired Synthesis and Applications
The principles of green chemistry are increasingly leading researchers to explore nature for inspiration. Bio-inspired synthesis, including the use of enzymes and whole-cell systems (biocatalysis), offers a sustainable and highly selective alternative to traditional chemical methods. rsc.orgrsc.org
A future direction for this compound could involve enzymatic catalysis for its synthesis or modification. Enzymes such as hydroxylases or reductases could be engineered to perform specific transformations on the pyridine ring or its substituents with high chemo-, regio-, and stereoselectivity. rsc.org Whole-cell biocatalytic processes, which regenerate necessary cofactors internally, could provide a one-pot, environmentally friendly route to valuable derivatives. rsc.orgresearchgate.net While the direct biocatalytic synthesis of this specific dichlorinated pyridine has not been reported, progress in synthesizing other functionalized pyridines from renewable feedstocks suggests this is a viable and important area for future exploration. ukri.org Furthermore, using the structures of naturally occurring bioactive heterocycles can inspire the design of novel derivatives with therapeutic potential. frontiersin.orgnih.gov
Integration with High-Throughput Screening in Drug Discovery
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs. researchgate.net this compound is an excellent starting point for the creation of chemical libraries for high-throughput screening (HTS). HTS allows for the rapid testing of thousands to millions of compounds to identify those with activity against a specific biological target. nih.gov
The two distinct chlorine atoms and the ester moiety on the this compound molecule serve as three orthogonal handles for modification. This allows for the generation of large and structurally diverse compound libraries through combinatorial chemistry. nih.gov By systematically reacting each of these sites with different building blocks, a vast chemical space can be explored. These libraries, containing novel pyridine derivatives, can then be screened against various biological targets, such as kinases, proteases, or G-protein coupled receptors, to identify "hit" compounds. nih.govupenn.edu The integration of this scaffold into HTS campaigns is a promising strategy for discovering new lead compounds for the development of novel therapeutics.
Q & A
Q. What are the primary synthetic routes for Ethyl 2,5-dichloropyridine-4-carboxylate in laboratory settings?
Methodological Answer: this compound is typically synthesized via palladium-catalyzed amination or cyclocondensation reactions. For example, one route involves reacting 3-acetyl-2,5-dichlorothiophene with ethyl 3-(N,N-dimethylamino)acrylate in the presence of cyclopropylamine under reflux conditions . Key steps include:
- Reagent selection : Use Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) to facilitate cross-coupling.
- Reaction optimization : Control temperature (80–120°C) and solvent (e.g., DMF or THF) to improve yield.
- Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. What spectroscopic and analytical methods are essential for characterizing this compound?
Methodological Answer: Characterization requires a combination of techniques:
- NMR spectroscopy : Confirm structure using -NMR (e.g., ester methyl protons at δ 1.3–1.4 ppm) and -NMR (carbonyl carbons at δ 165–170 ppm).
- Mass spectrometry : Validate molecular weight (220.053 g/mol via ESI-MS) .
- X-ray crystallography : Resolve crystal structure using SHELXL (e.g., monoclinic system, space group P2₁/c) .
- Physical properties : Measure density (1.367 g/cm³) and melting/boiling points (if available) .
Q. What are the common reactivity patterns of this compound in organic synthesis?
Methodological Answer: The compound’s reactivity centers on:
- Nucleophilic substitution : Chlorine atoms at positions 2 and 5 undergo displacement with amines or alkoxides.
- Ester hydrolysis : Convert the ethyl ester to carboxylic acid using NaOH/H₂O or LiOH/THF.
- Cross-coupling : Participate in Suzuki-Miyaura reactions (e.g., with aryl boronic acids) using Pd catalysts .
Advanced Research Questions
Q. What challenges arise in determining the crystal structure of this compound, and how can they be addressed?
Methodological Answer: Challenges include:
- Disorder/Twinning : Mitigate by collecting high-resolution data (e.g., synchrotron radiation) and refining with SHELXL’s TWIN/BASF commands .
- Thermal motion : Apply anisotropic displacement parameters (ADPs) during refinement.
- Hydrogen bonding : Analyze intermolecular interactions (e.g., C–H···O bonds) using Mercury or OLEX2.
Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?
Methodological Answer:
- Computational setup : Use B3LYP/6-311++G(d,p) to optimize geometry and calculate frontier orbitals (HOMO-LUMO gap) .
- Electrostatic potential (ESP) : Map charge distribution to identify nucleophilic/electrophilic sites.
- Reactivity indices : Compute Fukui functions to predict substitution preferences. Validate results against experimental NMR/IR data.
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-validation : Compare NMR, IR, and X-ray data. For example, discrepancies in -NMR splitting patterns may indicate conformational flexibility.
- Statistical analysis : Apply error propagation models to quantify uncertainties in crystallographic R-factors .
- Dynamic effects : Use variable-temperature NMR to study rotational barriers or tautomerism.
Q. What statistical methods are recommended for optimizing reaction conditions in the synthesis of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
